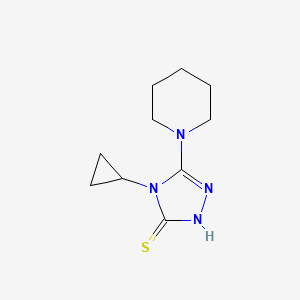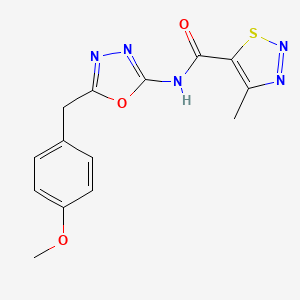![molecular formula C15H21N3O3 B2723235 2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-29-2](/img/structure/B2723235.png)
2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a complex organic compound. It contains a pyrido[3,2-b][1,4]oxazin-3-one ring, which is a type of heterocyclic compound. This ring is attached to a 2,6-dimethylmorpholin-4-yl group through an ethyl linker .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the heterocyclic ring and the 2,6-dimethylmorpholin-4-yl group. These groups can participate in a variety of intermolecular interactions, which could influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic ring and the 2,6-dimethylmorpholin-4-yl group could impact its solubility, stability, and reactivity .科学的研究の応用
Chemical Synthesis and Reducing Agents
One application in scientific research is in the realm of chemical synthesis, particularly in the creation of novel compounds with potential as reducing agents. For instance, compounds structurally related to 2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one have been explored for their reducing properties. The synthesis of Bi[5,5-bis(hydroxymethyl)-3-methyl-2-oxomorpholin-3-yl] (BHM-3 dimer), derived from similar morpholinyl compounds, demonstrates low toxicity and water solubility, indicating potential for biomedical applications (Gaudiano et al., 1993).
Catalytic Activities
Research on compounds with oxazinone and related structures has also focused on their catalytic activities, particularly in C-C coupling reactions. For example, [bis(oxazolinyl)pyrrole]palladium complexes, incorporating oxazoline ligands similar to those in the target molecule, have shown efficacy as catalysts in Heck- and Suzuki-type C-C coupling reactions, highlighting the versatility of these compounds in facilitating organic synthesis (Mazet & Gade, 2003).
Molecular Docking and Pharmacological Potential
Moreover, derivatives of pyrido[1,2-a]pyrimidin-4-one, a core structure related to the query compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Although the direct compound wasn't studied, this suggests a broader interest in the pharmacological potential of such derivatives (Mallesha et al., 2012).
Polymer Chemistry
Additionally, the field of polymer chemistry has seen applications of related morpholine derivatives in the synthesis of thermoresponsive poly(2-oxazine)s. These materials demonstrate lower critical solution temperature (LCST) behavior in water, which is significant for developing smart materials and drug delivery systems (Bloksma et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-8-18(9-11(2)20-10)7-5-13-15(19)17-14-12(21-13)4-3-6-16-14/h3-4,6,10-11,13H,5,7-9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADBXQLPSSQRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC2C(=O)NC3=C(O2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2723152.png)
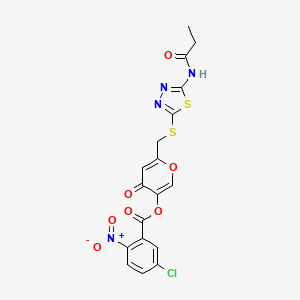
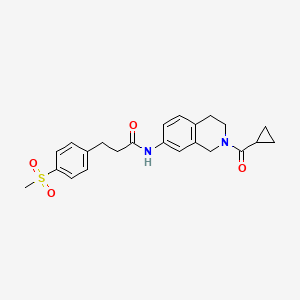
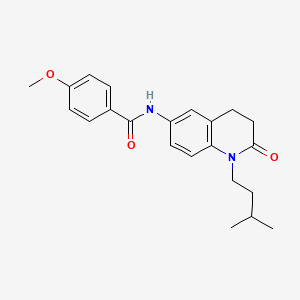
![N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2723160.png)
![4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2723161.png)
![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)
methanone](/img/structure/B2723166.png)
![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)

![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2723169.png)
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2723170.png)
